molecular formula C12H23NO B13932869 4-[(Cyclopentylmethoxy)methyl]piperidine CAS No. 883521-01-5

4-[(Cyclopentylmethoxy)methyl]piperidine

Katalognummer: B13932869
CAS-Nummer: 883521-01-5
Molekulargewicht: 197.32 g/mol
InChI-Schlüssel: PNSKOMYBVAGDKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C 12 H 24 ClNO . As a piperidine derivative, this compound is of significant interest in medicinal chemistry and drug discovery research. Piperidine rings are common structural motifs found in a wide array of biologically active molecules and pharmaceuticals. The specific research applications and biochemical mechanisms of action for 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride are areas for further investigation by qualified researchers. Scientists are exploring its potential as a key synthetic intermediate or building block in the development of novel therapeutic agents. Its structure, featuring a cyclopentylmethoxymethyl side chain, may influence its physicochemical properties and interactions with biological targets. This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct thorough safety evaluations and handle the compound in accordance with all applicable laboratory safety regulations.

Eigenschaften

CAS-Nummer

883521-01-5

Molekularformel

C12H23NO

Molekulargewicht

197.32 g/mol

IUPAC-Name

4-(cyclopentylmethoxymethyl)piperidine

InChI

InChI=1S/C12H23NO/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12/h11-13H,1-10H2

InChI-Schlüssel

PNSKOMYBVAGDKM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)COCC2CCNCC2

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to 4-[(Cyclopentylmethoxy)methyl]piperidine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for a wide array of chemical modifications. This guide provides a detailed technical overview of a specific derivative, 4-[(Cyclopentylmethoxy)methyl]piperidine, a molecule of interest for its potential applications in drug discovery.

While extensive literature on this exact molecule is not publicly available, this document, grounded in established chemical principles and data from analogous structures, will serve as a comprehensive resource. We will delve into its chemical structure, predict its physical and spectroscopic properties, propose a robust synthetic pathway, and discuss its potential pharmacological relevance.

Chemical Structure and Properties

4-[(Cyclopentylmethoxy)methyl]piperidine is a secondary amine featuring a piperidine ring substituted at the 4-position with a cyclopentylmethoxymethyl group. The structure combines the key features of a basic nitrogenous heterocycle with a flexible and lipophilic ether side chain.

The hydrochloride salt of this compound is identified by the CAS number 1185299-09-5.[2]

Predicted Physicochemical Properties

Due to the absence of specific experimental data for 4-[(Cyclopentylmethoxy)methyl]piperidine, the following properties are predicted based on the known characteristics of similar piperidine derivatives and ethers.

PropertyPredicted ValueJustification
Molecular Formula C12H23NOBased on structural components.
Molecular Weight 197.32 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for substituted piperidines of this molecular weight.
Boiling Point > 200 °C (at atmospheric pressure)Estimated based on the boiling points of similarly sized piperidine derivatives and ethers.
Solubility Soluble in most organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). The hydrochloride salt is expected to be soluble in water.The free base possesses both polar (amine) and nonpolar (cyclopentyl, ether) regions, while the salt form increases polarity.
pKa (of the conjugate acid) ~10-11The piperidine nitrogen is a basic secondary amine.

Synthesis of 4-[(Cyclopentylmethoxy)methyl]piperidine

A logical and efficient method for the synthesis of 4-[(Cyclopentylmethoxy)methyl]piperidine is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide.[3] In this proposed synthesis, the alkoxide of 4-(hydroxymethyl)piperidine (with a protected nitrogen) would be reacted with cyclopentylmethyl bromide.

Proposed Synthetic Workflow

G cluster_0 Step 1: N-Protection of 4-(Hydroxymethyl)piperidine cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 4-(Hydroxymethyl)piperidine B N-Boc-4-(hydroxymethyl)piperidine A->B Boc2O, Et3N, DCM C N-Boc-4-(hydroxymethyl)piperidine D N-Boc-4-[(cyclopentylmethoxy)methyl]piperidine C->D NaH, THF F N-Boc-4-[(cyclopentylmethoxy)methyl]piperidine E Cyclopentylmethyl bromide E->D NaH, THF G 4-[(Cyclopentylmethoxy)methyl]piperidine F->G TFA or HCl in Dioxane

Caption: Proposed synthetic workflow for 4-[(Cyclopentylmethoxy)methyl]piperidine.

Detailed Experimental Protocol

Step 1: N-Protection of 4-(Hydroxymethyl)piperidine

  • To a solution of 4-(hydroxymethyl)piperidine in dichloromethane (DCM), add triethylamine (Et3N, 1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.05 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine.

Step 2: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add cyclopentylmethyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-[(cyclopentylmethoxy)methyl]piperidine.

Step 3: Deprotection

  • Dissolve the N-Boc-4-[(cyclopentylmethoxy)methyl]piperidine in a solution of trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If using TFA, dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to obtain the free base. If using HCl in dioxane, the hydrochloride salt can often be precipitated by the addition of diethyl ether.

  • Purify the final product, 4-[(Cyclopentylmethoxy)methyl]piperidine, by distillation or crystallization (for the salt form).

Spectroscopic Characterization

The following are predicted spectroscopic data based on the analysis of analogous structures.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the piperidine ring, the cyclopentyl group, and the methylene linkers.

  • Piperidine Protons (C2-H, C6-H, C3-H, C5-H, C4-H): A series of multiplets between approximately δ 1.2 and 3.0 ppm. The protons on the carbons adjacent to the nitrogen (C2-H and C6-H) will be the most downfield.

  • Piperidine N-H: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5 and 2.5 ppm for the free base.

  • -CH₂-O- Protons: A doublet around δ 3.2-3.4 ppm, coupled to the C4 proton of the piperidine ring.

  • O-CH₂-Cyclopentyl Protons: A doublet around δ 3.3-3.5 ppm, coupled to the methine proton of the cyclopentyl group.

  • Cyclopentyl Protons: A series of multiplets between approximately δ 1.1 and 2.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

  • Piperidine Carbons:

    • C2 and C6: ~δ 45-50 ppm.

    • C3 and C5: ~δ 28-32 ppm.

    • C4: ~δ 35-40 ppm.

  • -CH₂-O- Carbon: ~δ 75-80 ppm.

  • O-CH₂-Cyclopentyl Carbon: ~δ 70-75 ppm.

  • Cyclopentyl Carbons:

    • Methine (CH): ~δ 35-40 ppm.

    • Methylene (CH₂): ~δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • N-H Stretch (secondary amine): A weak to medium, somewhat broad band around 3300-3500 cm⁻¹.[7]

  • C-H Stretch (aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.

  • C-O-C Stretch (ether): A strong, characteristic band in the range of 1070-1150 cm⁻¹.[7]

  • N-H Bend (secondary amine): A band around 1550-1650 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the fragmentation of piperidine derivatives is often initiated by ionization at the nitrogen atom, leading to alpha-cleavage.[4][5] For 4-[(Cyclopentylmethoxy)methyl]piperidine, characteristic fragmentation would likely involve:

  • Molecular Ion (M⁺): A peak at m/z = 197.

  • Alpha-Cleavage: Loss of the cyclopentylmethyl group or the entire cyclopentylmethoxymethyl side chain.

  • Ring Fragmentation: Characteristic fragmentation patterns of the piperidine ring.

Potential Applications in Drug Development

The piperidine moiety is a privileged scaffold in drug discovery due to its frequent appearance in approved drugs and its ability to interact with a wide range of biological targets.[1] The introduction of a cyclopentylmethoxymethyl substituent at the 4-position can influence several key properties relevant to drug action:

  • Lipophilicity: The cyclopentyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Receptor Binding: The ether linkage provides a flexible spacer and a potential hydrogen bond acceptor, which can be crucial for binding to target proteins.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester linkage.

Derivatives of 4-alkoxymethylpiperidine have been investigated for a variety of pharmacological activities, including as orexin receptor antagonists for the treatment of insomnia.[8] The specific structural features of 4-[(Cyclopentylmethoxy)methyl]piperidine make it an interesting candidate for screening in various therapeutic areas, particularly those targeting the central nervous system.

Safety and Handling

Substituted piperidines should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[9][10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Piperidine derivatives can be irritating to the skin, eyes, and respiratory tract.[9][10]

Conclusion

4-[(Cyclopentylmethoxy)methyl]piperidine represents a valuable, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide provides a comprehensive overview of its structure, predicted properties, and a robust synthetic strategy. By leveraging established chemical principles and data from analogous compounds, researchers can confidently synthesize and characterize this molecule, paving the way for its evaluation in a variety of pharmacological assays. The insights provided herein are intended to empower scientists in their efforts to develop novel therapeutics based on the versatile piperidine scaffold.

References

  • BenchChem. (2025).
  • Barros, F. W. A., & de Souza, M. V. N. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303–1310.
  • Ouellette, R. J., & Rawn, J. D. (2018). Organic Chemistry: Structure, Mechanism, and Synthesis (2nd ed.). Elsevier.
  • NIST. (n.d.). Piperidine, 1-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Cox, C. D., et al. (2015). Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. Bioorganic & Medicinal Chemistry Letters, 25(5), 1059–1063.
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Retrieved from [Link]

  • ResearchGate. (2021).
  • ResearchGate. (n.d.).
  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1089.
  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. Retrieved from [Link]

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Thermodynamic Stability and Degradation Pathways of 4-[(Cyclopentylmethoxy)methyl]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-[(Cyclopentylmethoxy)methyl]piperidine is a highly functionalized aliphatic scaffold featuring a secondary amine (piperidine ring) and a sterically hindered aliphatic ether linkage. Because this structural motif is frequently utilized in modern pharmacophores to modulate lipophilicity and target binding, understanding its thermodynamic stability and degradation kinetics is critical for drug development professionals. This whitepaper synthesizes the fundamental thermodynamics of this molecule with its mechanistic degradation pathways, providing field-proven, self-validating protocols for stability profiling.

Thermodynamic Stability Profile

The stability of 4-[(Cyclopentylmethoxy)methyl]piperidine is governed by the interplay of its conformational thermodynamics, acid-base equilibria, and the intrinsic bond dissociation energies (BDE) of its functional groups.

Conformational Thermodynamics

The piperidine ring naturally adopts a stable chair conformation. The bulky (cyclopentylmethoxy)methyl substituent at the C4 position exerts severe 1,3-diaxial steric strain if forced into an axial position. Consequently, the molecule thermodynamically locks this substituent into the equatorial position . This conformational locking enhances the overall kinetic stability of the ring system by shielding the core from non-specific nucleophilic attacks.

Acid-Base Equilibria

The secondary amine of the piperidine ring is highly basic. The pKa of the conjugate acid ( pKaH​ ) of a standard piperidine ring is approximately 11.0 1. The ether linkage at the C4 position is separated by three carbon bonds from the nitrogen, meaning its inductive electron-withdrawing effect is negligible. At physiological pH (7.4), the molecule exists >99.9% in its protonated state. This thermodynamic preference dictates its high aqueous solubility but also influences its interaction with oxidative enzymes, which often require the unprotonated lone pair for initial electron transfer.

Bond Dissociation Energies (BDE)

Unlike esters or amides, aliphatic ethers are thermodynamically robust. The BDE of a standard aliphatic C–O bond is approximately 82–85 kcal/mol (345–355 kJ/mol) 2. This high energy barrier means that the ether linkage is highly resistant to standard hydrolytic degradation, requiring extreme thermal or acidic conditions to cleave.

Table 1: Key Thermodynamic Parameters
ParameterEstimated ValueCausality / Structural Significance
pKaH​ (Conjugate Acid) ~11.0Ensures complete protonation at physiological pH; dictates salt-form selection.
Aliphatic Ether BDE ~82–85 kcal/molConfers high resistance to hydrolytic degradation and thermal stress.
C–H BDE ( α to Nitrogen) ~91 kcal/molPrimary site for Hydrogen Atom Transfer (HAT) during enzymatic oxidation.
C–H BDE ( α to Oxygen) ~93 kcal/molSecondary site for autoxidation via radical mechanisms (peroxide formation).

Mechanistic Degradation Pathways

Oxidative Degradation (Cytochrome P450 & Autoxidation)

The primary liability of 4-[(Cyclopentylmethoxy)methyl]piperidine lies in oxidative degradation. Secondary amines undergo oxidation via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms mediated by Cytochrome P450 (CYP450) or Reactive Oxygen Species (ROS).

  • N-Hydroxylation: While tertiary amines often form stable N-oxides, secondary amines like piperidine predominantly form hydroxylamines (N-OH) . This occurs because the initial N-oxide intermediate rapidly rearranges in aqueous media due to lower reaction barriers 3.

  • Lactam Formation: HAT at the α -carbon (adjacent to the piperidine nitrogen) generates a carbon-centered radical. Oxygen rebound followed by water elimination yields a lactam (piperidinone), a highly stable degradation product 4.

  • Ether Autoxidation: The aliphatic ether is susceptible to autoxidation under prolonged exposure to oxygen and light. Radical abstraction at the ether's α -carbon forms a hydroperoxide intermediate, which eventually cleaves into cyclopentanecarboxaldehyde and piperidine-methanol derivatives.

Pathway A 4-[(Cyclopentylmethoxy)methyl]piperidine B N-Centered Radical (SET Pathway) A->B CYP450 / ROS C Alpha-Carbon Radical (HAT Pathway) A->C CYP450 / ROS D Ether Alpha-Radical (Autoxidation) A->D O2, Light, Heat E Hydroxylamine Derivative (N-OH) B->E Oxygen Rebound F Piperidinone (Lactam) (Ring Oxidation) C->F Further Oxidation G Ether Hydroperoxide (Cleavage Precursor) D->G O2 Addition

Fig 1. Primary oxidative degradation pathways of 4-[(Cyclopentylmethoxy)methyl]piperidine.

Hydrolytic and Thermal Cleavage

Because the BDE of the aliphatic ether is exceptionally high, hydrolytic cleavage is practically non-existent under physiological or standard formulation conditions. Cleavage typically requires harsh acidic environments (e.g., concentrated HBr at >100°C) via an SN​2 mechanism. Thermal degradation in the absence of oxygen requires temperatures exceeding 250°C, where homolytic cleavage of the C–O bond finally begins to occur 5.

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, stability profiling must utilize self-validating systems . This means every protocol must account for mass balance (Sum of API + Degradants = 100% ± 2%) to prove that no volatile degradants evaporated and that secondary reactions were not artificially induced by the sample preparation itself.

Protocol 1: Self-Validating Forced Degradation (Oxidative & Thermal)

Causality Check: Forced degradation often produces false positives if the stressor (like H2​O2​ ) continues to react with the molecule inside the LC-MS autosampler. Quenching is a mandatory step to capture a true kinetic snapshot.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in a 50:50 mixture of HPLC-grade Water and Acetonitrile. Spike with an inert internal standard (e.g., triphenylphosphine oxide) to track solvent evaporation and ensure absolute mass balance.

  • Oxidative Stress: Aliquot 5 mL of the sample. Add 3% v/v H2​O2​ . Incubate at 40°C for 24 hours in the dark (to isolate chemical oxidation from photolytic radical generation).

  • Thermal/Hydrolytic Stress: Aliquot 5 mL of the sample into a sealed pressure vial. Adjust to pH 2.0 using 0.1 M HCl. Heat to 80°C for 3 days. Repeat in a separate vial adjusted to pH 10.0 using 0.1 M NaOH.

  • Quenching (Critical): Quench oxidative samples with an equimolar amount of sodium bisulfite to instantly consume residual H2​O2​ . Neutralize thermal samples to pH 7.0 using appropriate buffers.

  • LC-QTOF-MS Analysis: Inject onto a C18 column using a gradient of water/acetonitrile with 0.1% formic acid. Identify degradant masses and calculate mass balance against the internal standard.

Workflow S1 Sample Preparation (API in Buffer/Solvent) S2A Oxidative Stress (3% H2O2, 24h) S1->S2A S2B Thermal Stress (80°C, pH 2-10) S1->S2B S3 Quenching & Dilution S2A->S3 S2B->S3 S4 LC-QTOF-MS Analysis (Degradant ID) S3->S4 S5 Kinetic Modeling & Pathway Elucidation S4->S5

Fig 2. Self-validating forced degradation and LC-MS analysis workflow.

Protocol 2: Thermodynamic pKa and Solubility Profiling

Causality Check: Because the neutral free-base of this molecule has limited aqueous solubility, titrating in pure water leads to precipitation, ruining the pH electrode's reading. A cosolvent system with mathematical extrapolation is required to find the true thermodynamic aqueous pKa.

  • Titration Setup: Utilize a potentiometric titrator equipped with a glass pH electrode, strictly calibrated at 25.0 ± 0.1°C.

  • Solvent System: Prepare varying cosolvent mixtures (e.g., 20%, 30%, 40%, and 50% methanol in water) at a constant ionic strength of 0.15 M KCl to mimic physiological osmolality.

  • Titration: Dissolve 10 mg of the API salt in 20 mL of each solvent mixture. Titrate with standardized 0.1 M KOH.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained from each mixture against the inverse dielectric constant ( 1/ϵ ) of the respective cosolvent. Extrapolate the linear regression to the dielectric constant of 100% water ( ϵ≈78.3 ) to determine the true thermodynamic aqueous pKa 6.

Conclusion

The structural architecture of 4-[(Cyclopentylmethoxy)methyl]piperidine provides a highly stable, lipophilic basic scaffold. Its robust aliphatic ether linkage and stable piperidine chair conformation render it virtually immune to standard hydrolytic and thermal degradation. However, its susceptibility to N-oxidation and α -carbon autoxidation necessitates rigorous control of oxidative stress—via antioxidants or inert atmospheric packaging—during drug product manufacturing and long-term storage.

References

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) . Master Organic Chemistry. 1

  • Thermolysis of ether bonds relevant to coal . ResearchGate.2

  • Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 . ACS Publications. 3

  • Instability and degradation pathways of 1-piperideine . Benchchem. 4

  • Selective cleavage of lignin and lignin model compounds without external hydrogen, catalyzed by heterogeneous nickel catalysts . RSC Publishing. 5

  • pKa Determination in non-Aqueous Solvents . University of Liverpool Repository. 6

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A Guide to the Structural Elucidation of Novel Piperidine Derivatives: A Hypothetical Case Study of 4-[(Cyclopentylmethoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of March 2026, the crystal structure of 4-[(Cyclopentylmethoxy)methyl]piperidine has not been reported in publicly accessible crystallographic databases. This guide, therefore, presents a hypothetical yet methodologically rigorous case study to instruct researchers, scientists, and drug development professionals on the process of determining and analyzing the crystal structure of such a novel piperidine derivative. The experimental data and structural details presented herein are illustrative and based on established principles of organic synthesis and single-crystal X-ray crystallography.

Introduction

Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs due to their favorable pharmacokinetic properties and ability to interact with a wide range of biological targets. The compound 4-[(Cyclopentylmethoxy)methyl]piperidine represents a molecule of interest, combining the rigid piperidine ring with a flexible cyclopentylmethoxy side chain. Understanding the three-dimensional structure of such molecules at atomic resolution is paramount for structure-activity relationship (SAR) studies, computational modeling, and rational drug design.

This technical guide provides an in-depth, field-proven methodology for the synthesis, crystallization, and structural elucidation of a novel piperidine derivative, using 4-[(Cyclopentylmethoxy)methyl]piperidine as a representative example. We will explore the causality behind key experimental choices, from the selection of crystallization techniques to the interpretation of the final refined crystal structure, grounding our discussion in authoritative crystallographic standards.

Part 1: Synthesis and Crystallization

The first critical step is to obtain single crystals of sufficient quality for X-ray diffraction analysis. This requires both a pure sample of the compound and a systematic approach to crystallization.

Synthesis of 4-[(Cyclopentylmethoxy)methyl]piperidine

A plausible synthetic route would involve the reductive amination of a suitable aldehyde with a piperidine precursor or the alkylation of a piperidine derivative. For this hypothetical case, we will consider the alkylation of 4-(hydroxymethyl)piperidine with cyclopentylmethyl bromide.

Experimental Protocol: Synthesis

  • Deprotonation: To a solution of 4-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.1 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to form the alkoxide.

  • Alkylation: Add cyclopentylmethyl bromide (1.2 eq.) dropwise to the reaction mixture. Allow the solution to warm to room temperature and stir overnight. The choice of a slight excess of the alkylating agent ensures the complete consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-[(Cyclopentylmethoxy)methyl]piperidine.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. Success relies on systematically screening various solvents and crystallization techniques.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water). An ideal solvent system is one in which the compound is sparingly soluble at room temperature and highly soluble upon heating.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion: This technique is highly effective for small molecules.

    • Liquid-Liquid: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

    • Solid-Liquid: If the compound is a solid, place it in a vial and expose it to the vapor of a solvent in which it is sparingly soluble.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

For our hypothetical 4-[(Cyclopentylmethoxy)methyl]piperidine, let us assume that diffraction-quality, colorless, prismatic crystals were obtained by slow evaporation from an ethyl acetate/hexane mixture.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis.

Data Collection

The goal of data collection is to measure the intensities of a large number of Bragg reflections from the crystal.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam.

  • Diffractometer Setup: The crystal is mounted on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans) while exposing it to the X-ray beam. The exposure time and scan width are optimized to obtain good signal-to-noise ratios.

Structure Solution and Refinement

The collected diffraction intensities are then used to solve and refine the crystal structure. This process is typically performed using specialized software packages like SHELX or Olex2.

Workflow: Structure Solution and Refinement

G DataCollection Raw Diffraction Data DataReduction Data Reduction & Scaling (e.g., SAINT, SADABS) DataCollection->DataReduction Integration StructureSolution Structure Solution (e.g., Direct Methods, SHELXT) DataReduction->StructureSolution hkl, I, σ(I) InitialRefinement Initial Refinement (Isotropic, SHELXL) StructureSolution->InitialRefinement Initial Atomic Model AnisotropicRefinement Anisotropic Refinement InitialRefinement->AnisotropicRefinement Assign Anisotropic Displacement Parameters H_Atoms Hydrogen Atom Placement (Geometric or Difference Map) AnisotropicRefinement->H_Atoms FinalRefinement Final Refinement Cycles H_Atoms->FinalRefinement Validation Structure Validation (e.g., checkCIF) FinalRefinement->Validation Final Model (CIF)

Caption: Workflow for solving and refining a crystal structure.

Step-by-Step Refinement Explanation:

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption (e.g., using multi-scan absorption correction).

  • Structure Solution: The phase problem is solved to obtain an initial electron density map. For small molecules, direct methods or dual-space methods are highly effective and can often locate most or all of the non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure.

    • Isotropic Refinement: Initially, atoms are refined with isotropic displacement parameters, assuming they vibrate equally in all directions.

    • Anisotropic Refinement: In subsequent cycles, non-hydrogen atoms are refined anisotropically, allowing their thermal ellipsoids to model vibration in different directions. This provides a more accurate model.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model (e.g., AFIX instructions in SHELXL), as their scattering power is too weak to be located accurately from the electron density map.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure it is chemically reasonable and conforms to crystallographic standards. Key metrics like the R-factor (R1) and weighted R-factor (wR2) are used to assess the quality of the fit between the calculated and observed diffraction data.

Part 3: Analysis of the Hypothetical Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation, stereochemistry, and intermolecular interactions.

Crystal and Refinement Data

The following table summarizes the hypothetical crystallographic data for 4-[(Cyclopentylmethoxy)methyl]piperidine.

ParameterHypothetical Value
Chemical FormulaC₁₂H₂₃NO
Formula Weight197.32
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)14.567(5)
β (°)98.76(1)
Volume (ų)1234.5(6)
Z4
Calculated Density (g/cm³)1.062
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected9876
Independent Reflections2456 [R(int) = 0.034]
Final R1 [I > 2σ(I)]0.045
Final wR2 (all data)0.112
Goodness-of-Fit (S)1.05
Molecular Structure and Conformation

The refined structure would reveal the precise three-dimensional arrangement of the atoms.

An In-depth Technical Guide to the Pharmacological Targets and Binding Sites of 4-[(Cyclopentylmethoxy)methyl]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the pharmacological landscape for 4-[(Cyclopentylmethoxy)methyl]piperidine derivatives, a chemical scaffold with significant therapeutic potential. Drawing upon established research in medicinal chemistry and pharmacology, this document will elucidate the primary molecular targets, delve into the specifics of their binding sites, and provide robust, field-proven experimental protocols for their characterization. This content is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Therapeutic Promise of the Piperidine Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting a diverse array of biological macromolecules. The specific derivative class, 4-[(Cyclopentylmethoxy)methyl]piperidine, combines the versatile piperidine core with a lipophilic cyclopentylmethoxy-methyl side chain, suggesting a potential for potent and selective interactions with specific receptor binding pockets.

Primary Pharmacological Target Class: Chemokine Receptors

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary and most compelling pharmacological targets for 4-[(Cyclopentylmethoxy)methyl]piperidine derivatives are the C-C chemokine receptors, particularly CCR2 and, to some extent, CCR5 .[3][4]

The CC-chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the inflammatory cascade, mediating the recruitment of monocytes to sites of inflammation.[3][5] Dysregulation of the CCL2/CCR2 axis is implicated in a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis, making CCR2 an attractive target for therapeutic intervention.[3][6]

Mechanism of Action: Antagonism of CCR2

Derivatives based on the 4-substituted piperidine scaffold have been extensively developed as CCR2 antagonists .[3][4] These compounds act by binding to the receptor and preventing the downstream signaling events initiated by the binding of the endogenous ligand, CCL2. This antagonism effectively blocks the chemotaxis of monocytes and other immune cells, thereby mitigating the inflammatory response.

Elucidating the Binding Site: A Homology-Driven Approach

While a crystal structure of a 4-[(Cyclopentylmethoxy)methyl]piperidine derivative in complex with CCR2 is not publicly available, a wealth of SAR data from closely related analogs allows for the construction of a robust pharmacophore model and a detailed understanding of the putative binding site interactions within the seven-transmembrane (7TM) domain of the receptor.

The binding of these piperidine derivatives to CCR2 is thought to be anchored by a crucial salt bridge interaction between the basic nitrogen of the piperidine ring and an acidic residue within the transmembrane bundle of the receptor, likely Glutamate 291 (Glu291) in transmembrane-7.[5] The 4-substituted moiety, in this case, the (cyclopentylmethoxy)methyl group, extends into a lipophilic pocket formed by the transmembrane helices.

Key Putative Interactions:

  • Ionic Anchor: The protonated piperidine nitrogen forms a strong ionic bond with an acidic residue (e.g., Glu291) deep within the 7TM bundle.[5]

  • Hydrophobic Interactions: The cyclopentyl group is well-suited to occupy a hydrophobic pocket, contributing significantly to the binding affinity. The size and shape of this lipophilic substituent are critical for achieving high potency.[6]

  • Hydrogen Bonding: The ether oxygen in the (cyclopentylmethoxy)methyl side chain may act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex.[6]

The following diagram illustrates the proposed binding mode of a generic 4-substituted piperidine CCR2 antagonist within the 7TM domain.

G cluster_receptor CCR2 Receptor (7TM Domain) cluster_ligand 4-[(Cyclopentylmethoxy)methyl]piperidine Derivative TM1 TM1 TM2 TM2 TM3 TM3 TM4 TM4 TM5 TM5 TM6 TM6 TM7 TM7 Piperidine Piperidine Ring Piperidine->TM7 Sidechain (Cyclopentylmethoxy) methyl Group Sidechain->TM3 Sidechain->TM4 Sidechain->TM5 Interaction1 Ionic Interaction (Piperidine N - Glu291) Interaction2 Hydrophobic Interaction (Cyclopentyl Group - Pocket)

Caption: Proposed binding of the derivative within the CCR2 7TM domain.

Experimental Protocols for Characterization

A rigorous and systematic approach is essential for accurately characterizing the pharmacological profile of novel 4-[(Cyclopentylmethoxy)methyl]piperidine derivatives. The following section outlines key experimental workflows.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for its target receptor. This is typically performed as a competition assay where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor.

Protocol: CCR2 Radioligand Competition Binding Assay

  • Materials:

    • Cell membranes prepared from a cell line stably expressing human CCR2 (e.g., HEK293 or CHO cells).

    • Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).

    • Unlabeled test compound (4-[(Cyclopentylmethoxy)methyl]piperidine derivative).

    • Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

    • Non-specific binding control (a high concentration of a known unlabeled CCR2 antagonist).

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in binding buffer.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • For total binding wells, add only membranes and radioligand.

    • For non-specific binding wells, add membranes, radioligand, and a saturating concentration of the non-specific control.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up Assay Plate (Total, Non-specific, Competition Wells) A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Measure Radioactivity D->E F Data Analysis (IC50 and Ki Determination) E->F

Caption: Workflow for a radioligand competition binding assay.

Functional Assays: Assessing Antagonist Activity

Functional assays are crucial for determining whether a compound that binds to the receptor acts as an agonist, antagonist, or inverse agonist. For CCR2, a chemotaxis assay is a highly relevant and physiologically meaningful functional assay.

Protocol: Monocyte Chemotaxis Assay

  • Materials:

    • Monocytic cell line (e.g., THP-1) or primary human monocytes.

    • Chemotaxis chamber (e.g., Boyden chamber or transwell plate).

    • Recombinant human CCL2 (MCP-1).

    • Test compound.

    • Assay medium (e.g., RPMI with 0.5% BSA).

    • Cell viability stain (e.g., Calcein-AM).

    • Fluorescence plate reader.

  • Procedure:

    • Pre-treat the monocytic cells with varying concentrations of the test compound for a specified duration (e.g., 30 minutes).

    • In the lower chamber of the chemotaxis plate, add assay medium containing CCL2 as the chemoattractant. For negative control wells, add assay medium alone.

    • Place the microporous membrane (transwell insert) into the wells.

    • Add the pre-treated cells to the upper chamber (the transwell insert).

    • Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 2-4 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular enzyme (e.g., acid phosphatase) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.

  • Data Analysis:

    • Plot the number of migrated cells (or fluorescence intensity) against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the CCL2-induced cell migration.

G A Pre-treat Monocytes with Test Compound B Set up Chemotaxis Chamber (CCL2 in lower, cells in upper) A->B C Incubate to Allow Migration B->C D Remove Non-migrated Cells C->D E Quantify Migrated Cells D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for a monocyte chemotaxis functional assay.

Quantitative Data Summary

The following table summarizes representative binding affinity data for piperidine-based CCR2 antagonists with structural similarities to the 4-[(Cyclopentylmethoxy)methyl]piperidine scaffold. This data highlights the high affinity achievable with this class of compounds.

Compound ClassTargetAssay TypeKi (nM)Reference
(4-Arylpiperidin-1-yl)cyclopentanecarboxamidesCCR2Radioligand Binding1.2 - 7.8[6]
4-Arylpiperidine derivativesCCR2Radioligand Binding0.5 - 25[3]
4-Heteroarylpiperidine derivativesCCR2Radioligand BindingPotent nM range[4]
4-Hydroxypiperidine derivativesCCR5Radioligand Binding11[7]

Conclusion and Future Directions

The 4-[(Cyclopentylmethoxy)methyl]piperidine scaffold represents a promising starting point for the development of potent and selective antagonists of the CCR2 receptor. The established SAR for related compounds provides a clear rationale for the synthesis and evaluation of this specific derivative class. The experimental protocols outlined in this guide offer a robust framework for the comprehensive pharmacological characterization of these molecules, from initial binding affinity determination to functional assessment of their antagonist activity.

Future research should focus on obtaining high-resolution crystal structures of these ligands in complex with CCR2 to definitively elucidate the binding mode and guide further structure-based drug design efforts. Additionally, exploring the potential for dual CCR2/CCR5 antagonism with this scaffold could offer broader therapeutic benefits in complex inflammatory and infectious diseases.

References

  • Benchchem. (n.d.). Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols.
  • Vilums, M., Zweemer, A.J., Dilanchian, A., Van Veldhoven, J.P., De Vries, H., Brussee, J., Saunders, J., Stamos, D., Heitman, L.H., & IJzerman, A.P. (2015). Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor. ChemMedChem, 10(7), 1249-58.
  • Stanton, M. G., et al. (2010). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(1), 18-22.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors.
  • Kaliyeva, A., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of the Chemical Society of Pakistan, 44(2), 249-256.
  • Akter, M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31259-31281.
  • Mirzadegan, T., et al. (2002). Small molecule CCR2 antagonists.
  • Cherney, R. J., et al. (2008). Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 1043-1047.
  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(10), 1059-1070.
  • Prezzavento, O., et al. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 61(1), 372-384.
  • Napolitano, J. G., et al. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887.
  • The Binding Database. (n.d.). Retrieved from [Link]

  • Koovits, P. J., et al. (2020). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters, 30(1), 126779.
  • Palani, A., et al. (2005). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 48(25), 8194-8208.
  • NextSDS. (n.d.). 4-[(CYCLOPROPYLMETHOXY)METHYL]PIPERIDINE — Chemical Substance Information.
  • Bar-Rog, D., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117865.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Dąbrowska, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Ambo, A., et al. (2025). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Molecules, 30(17), 3985.
  • Ambeed.com. (n.d.). 1185299-09-5 | 4-((Cyclopentylmethoxy)methyl)piperidine hydrochloride.

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for 4-[(Cyclopentylmethoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Medicinal Chemists, Process R&D Scientists, and Drug Development Professionals Compound: 4-[(Cyclopentylmethoxy)methyl]piperidine (Hydrochloride salt, CAS: 1185299-09-5)

Introduction and Mechanistic Rationale

Piperidine derivatives are ubiquitous in modern drug discovery, frequently utilized to improve pharmacokinetic properties, enhance target affinity, and serve as versatile bioisosteres [1]. The compound 4-[(Cyclopentylmethoxy)methyl]piperidine is a highly valued secondary amine building block. Its lipophilic cyclopentyl ether moiety provides a unique spatial arrangement ideal for probing hydrophobic pockets in receptor binding sites.

As a Senior Application Scientist, I emphasize that successful synthesis of this building block relies on a tightly controlled Williamson Ether Synthesis followed by a highly efficient deprotection step.

Causality in Experimental Design
  • Amine Protection (The N-Boc Strategy): Direct etherification of 4-piperidinemethanol is impossible due to the competing nucleophilicity of the secondary amine. We utilize commercially available N-Boc-4-piperidinemethanol. The tert-butyloxycarbonyl (Boc) group sterically and electronically shields the nitrogen, preventing unwanted N-alkylation.

  • Base Selection (NaH): Sodium hydride is selected to quantitatively deprotonate the primary alcohol. The evolution of hydrogen gas provides a self-validating visual cue (effervescence) that the alkoxide has formed.

  • Deprotection (HCl in Dioxane): While Trifluoroacetic acid (TFA) is common for Boc removal, using 4M HCl in dioxane directly yields the hydrochloride salt (CAS: 1185299-09-5), which is significantly more stable and easier to handle as a solid than the free base or TFA salt [1].

Quantitative Data & Reagent Specifications

The following table outlines the stoichiometric requirements for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
N-Boc-4-piperidinemethanol215.301.02.15 gStarting Material
Cyclopentylmethyl bromide163.061.21.96 gAlkylating Agent
Sodium Hydride (60% in oil)24.001.50.60 gStrong Base
Anhydrous DMFN/AN/A20.0 mLPolar Aprotic Solvent
4M HCl in Dioxane36.4610.025.0 mLDeprotecting Agent
Dichloromethane (DCM)84.93N/A20.0 mLCo-solvent

Step-by-Step Experimental Protocol

Safety Warning: This protocol must be executed in a certified fume hood. Sodium hydride is highly reactive with moisture and pyrophoric. Proper PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Phase 1: Etherification (Williamson Synthesis)
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Alkoxide Formation: Suspend Sodium Hydride (0.60 g, 60% dispersion in mineral oil) in anhydrous DMF (10 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve N-Boc-4-piperidinemethanol (2.15 g, 10 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add Cyclopentylmethyl bromide (1.96 g, 12 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours.

  • Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). The starting material spot should be completely consumed.

  • Workup: Carefully quench the reaction by adding cold water (30 mL) dropwise at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate N-Boc-4-[(cyclopentylmethoxy)methyl]piperidine.

Phase 2: Boc Deprotection and Salt Formation
  • Dissolution: Dissolve the crude intermediate in anhydrous DCM (20 mL) in a 100 mL round-bottom flask.

  • Cleavage: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane (25 mL, 100 mmol).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product will gradually precipitate as the hydrochloride salt.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl. Triturate the resulting solid with cold diethyl ether (20 mL) to remove mineral oil (from the NaH step) and organic impurities.

  • Filtration: Filter the solid under vacuum, wash with additional diethyl ether (10 mL), and dry under high vacuum to afford 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride as a white to off-white solid.

Synthetic Workflow Visualization

SynthesisWorkflow A N-Boc-4-piperidinemethanol + Cyclopentylmethyl bromide B Alkoxide Formation & Etherification (NaH, DMF, 0°C to RT) A->B C Intermediate: N-Boc-4-[(Cyclopentylmethoxy)methyl]piperidine B->C D Aqueous Workup & Extraction (H2O Quench, EtOAc) C->D E Boc Deprotection (4M HCl in Dioxane, DCM) D->E F Target Compound: 4-[(Cyclopentylmethoxy)methyl]piperidine HCl (CAS: 1185299-09-5) E->F

Synthetic workflow for 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride.

References

  • Title: Stock compounds-M250228 023 - eosmedchem_lenaのblog (Commercial availability and CAS validation for 1185299-09-5)
  • Title: 1185299-09-5 | 4-[(Cyclopentylmethoxy)

Application Notes and Protocols for 4-[(Cyclopentylmethoxy)methyl]piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions and fine-tuning physicochemical properties.[3] This technical guide focuses on the synthesis and application of a specific, highly versatile building block: 4-[(Cyclopentylmethoxy)methyl]piperidine .

The incorporation of a cyclopentylmethoxy-methyl group at the 4-position of the piperidine ring introduces several desirable features for drug design. The ether linkage provides a flexible yet stable connection point, while the cyclopentyl group adds lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. The piperidine nitrogen remains available for a wide range of functionalization, allowing for the creation of diverse chemical libraries for screening and lead optimization.

Derivatives of 4-alkoxy- and 4-(alkoxymethyl)piperidine have shown significant potential in various therapeutic areas. For instance, compounds with similar structural motifs have been investigated as potent NK1 antagonists and inhibitors of the presynaptic choline transporter.[4][5] Furthermore, a patent by ONO PHARMACEUTICAL CO., LTD. describes a 4-cyanopiperidine derivative featuring a cyclopentyloxy-phenyl substituent, underscoring the relevance of the cyclopentyloxy-piperidine motif in the development of novel therapeutics.[6]

These application notes provide detailed protocols for the synthesis of the 4-[(Cyclopentylmethoxy)methyl]piperidine core and its subsequent derivatization, along with insights into its potential applications in medicinal chemistry.

Synthesis of the Core Building Block: 4-[(Cyclopentylmethoxy)methyl]piperidine

The synthesis of the title compound can be efficiently achieved through a two-step process starting from commercially available 4-(hydroxymethyl)piperidine. The key transformation is a Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Workflow for the Synthesis of 4-[(Cyclopentylmethoxy)methyl]piperidine

cluster_0 Step 1: Activation of Cyclopentylmethanol cluster_1 Step 2: Williamson Ether Synthesis A Cyclopentylmethanol B Cyclopentylmethyl Tosylate A->B TsCl, Pyridine, DCM D 4-[(Cyclopentylmethoxy)methyl]piperidine B->D C 4-(Hydroxymethyl)piperidine C->D NaH, THF

Caption: Synthetic workflow for 4-[(Cyclopentylmethoxy)methyl]piperidine.

Protocol 1: Synthesis of Cyclopentylmethyl Tosylate

This protocol describes the activation of cyclopentylmethanol by conversion to its corresponding tosylate, which is an excellent leaving group for the subsequent Williamson ether synthesis.

Materials:

  • Cyclopentylmethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylmethanol (1.0 eq.) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopentylmethyl tosylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Protocol 2: Synthesis of 4-[(Cyclopentylmethoxy)methyl]piperidine

This protocol details the SN2 reaction between the sodium salt of 4-(hydroxymethyl)piperidine and cyclopentylmethyl tosylate.

Materials:

  • 4-(Hydroxymethyl)piperidine

  • Cyclopentylmethyl tosylate (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of cyclopentylmethyl tosylate (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 4-[(Cyclopentylmethoxy)methyl]piperidine, can be purified by column chromatography on silica gel.

Expected Yield: 70-85%

Applications in Medicinal Chemistry: Derivatization of the Piperidine Nitrogen

The secondary amine of the 4-[(cyclopentylmethoxy)methyl]piperidine building block is a key handle for introducing a wide range of substituents to explore structure-activity relationships (SAR). The following protocols describe two common and powerful methods for functionalizing the piperidine nitrogen: reductive amination and amide coupling.

Workflow for N-Derivatization

cluster_0 Reductive Amination cluster_1 Amide Coupling A 4-[(Cyclopentylmethoxy)methyl]piperidine B N-Alkylated Derivative A->B R-CHO, NaBH(OAc)3, DCE C 4-[(Cyclopentylmethoxy)methyl]piperidine D N-Acylated Derivative C->D R-COOH, HATU, DIPEA, DMF

Caption: Workflows for N-alkylation and N-acylation.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is widely used to introduce alkyl groups to secondary amines.

Materials:

  • 4-[(Cyclopentylmethoxy)methyl]piperidine

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-[(cyclopentylmethoxy)methyl]piperidine (1.0 eq.) and dissolve it in DCE or DCM.

  • Add the desired aldehyde or ketone (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature to form the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated derivative.

Protocol 4: N-Acylation via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The use of modern coupling reagents like HATU allows for efficient and clean conversion to the corresponding amide.

Materials:

  • 4-[(Cyclopentylmethoxy)methyl]piperidine

  • Carboxylic acid (e.g., benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).

  • Stir the mixture at 0 °C for 5-10 minutes to activate the carboxylic acid.

  • Add a solution of 4-[(cyclopentylmethoxy)methyl]piperidine (1.1 eq.) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated derivative.

Data Presentation: Physicochemical Properties and Biological Activity

The physicochemical properties of derivatives of 4-[(cyclopentylmethoxy)methyl]piperidine can be tailored through modifications at the piperidine nitrogen. The following table provides predicted and representative experimental data for the core building block and two illustrative derivatives.

CompoundStructureMolecular Weight ( g/mol )Predicted cLogPPredicted TPSA (Ų)Representative Biological Activity (Hypothetical)
4-[(Cyclopentylmethoxy)methyl]piperidine alt text 199.332.521.7-
1-Benzyl-4-[(cyclopentylmethoxy)methyl]piperidine alt text 289.464.521.7Sigma-1 Receptor Ki = 50 nM
N-(4-[(Cyclopentylmethoxy)methyl]piperidin-1-yl)benzamide alt text 302.433.849.9hERG IC50 > 10 µM

Note: The biological activity data is hypothetical and serves as an example of the type of data that would be generated in a drug discovery program. Actual values will depend on the specific target and assay conditions.

Structure-Activity Relationship (SAR) Insights

The 4-[(cyclopentylmethoxy)methyl]piperidine scaffold provides multiple vectors for chemical modification to explore SAR. Key areas for modification and their potential impact on biological activity are outlined below:

  • Piperidine Nitrogen Substituent: This is the most common point of diversification. The nature of the substituent (e.g., alkyl, aryl, acyl, sulfonyl) can significantly impact potency, selectivity, and pharmacokinetic properties. For example, in a series of NK1 antagonists, both acyl and sulfonyl derivatives on the piperidine nitrogen were well-tolerated.[7]

  • Cyclopentyl Group: Modification of the cyclopentyl group (e.g., substitution, ring expansion to cyclohexyl, or contraction to cyclobutyl) can probe the steric and electronic requirements of the target's binding pocket. In a series of choline transporter inhibitors, a cyclopentyl ether was found to be inactive, while smaller alkyl ethers were tolerated, highlighting the sensitivity of the target to the size of this group.[5]

  • Ether Linkage: Replacement of the ether oxygen with other linkers, such as an amine or a carbon atom, can be used to assess the importance of the hydrogen bond accepting capacity of the ether oxygen for target binding.[8]

Conclusion

4-[(Cyclopentylmethoxy)methyl]piperidine is a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the ease of functionalization of the piperidine nitrogen make it an attractive scaffold for the rapid generation of diverse chemical libraries. The combination of the rigid piperidine core with the flexible and lipophilic cyclopentylmethoxy-methyl side chain provides a unique set of properties that can be exploited to design novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in these application notes are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.

References

  • Harrison, T., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4623-35. [Link]

  • Harrison, T., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(23), 4623–4635. [Link]

  • Thomas, C. J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(1), 123-127. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 589-592. [Link]

  • Meltzer, H. Y., et al. (1999). Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry, 42(15), 2995–3004. [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Janssen, P. A. (1996). Preparation of piperidine derivatives. U.S.
  • Barue, J., et al. (2008). 4-hydroxy-4-methyl-piperidine-1-carboxylic acid (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-amide. U.S.
  • MedChemica. (n.d.). Publications & Patents. [Link]

  • Wu, Y., et al. (2021). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ONO PHARMACEUTICAL CO., LTD. (2011). PIPERIDINE DERIVATIVE COMPOUNDS AND DRUGS CONTAINING THE COMPOUNDS AS THE ACTIVE INGREDIENT. European Patent No. 1481969. [Link]

  • Zhang, J., et al. (2021). Preparation method of 4-(dimethoxymethyl)-piperidine.
  • Guery, J. C., et al. (1982). Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.
  • Bori, A., et al. (2020). Methods and intermediates for preparing therapeutic compounds. U.S.
  • Guery, J. C., et al. (1982). Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.
  • F. Hoffmann-La Roche AG. (1990). Piperazine derivatives. European Patent No. EP 0398720 A2. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Frontiers Media S.A. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Madridge Journal of Petrochemistry and Research, 2(1), 58-61. [Link]

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1088. [Link]

Sources

Application Note & Protocol: High-Recovery Liquid-Liquid Extraction and Isolation of 4-[(Cyclopentylmethoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-[(Cyclopentylmethoxy)methyl]piperidine is a heterocyclic amine of significant interest in pharmaceutical research and drug development due to its structural relation to compounds with diverse biological activities. As with many synthetic intermediates, its effective purification is paramount for ensuring the integrity of downstream applications and the validity of experimental results.[1] Crude reaction mixtures often contain a variety of impurities, including unreacted starting materials, byproducts, and residual reagents, which necessitate a robust and efficient purification strategy.[1]

This document provides a detailed guide to the liquid-liquid extraction (LLE) and subsequent isolation of 4-[(Cyclopentylmethoxy)methyl]piperidine. The protocol leverages the fundamental acid-base properties of the piperidine moiety to achieve high-purity separation from neutral and acidic impurities. We will explore the theoretical underpinnings of the chosen methodology, provide a step-by-step experimental protocol, and discuss post-extraction isolation techniques.

Pre-Extraction Considerations: Physicochemical Properties

A successful LLE protocol is designed around the specific physicochemical properties of the target analyte. While experimental data for 4-[(Cyclopentylmethoxy)methyl]piperidine is not widely published, we can infer its key characteristics from the well-documented properties of its core piperidine structure.

  • Basicity (pKa): The piperidine ring contains a secondary amine, which is basic. The pKa of the conjugate acid of piperidine is approximately 11.1.[2][3][4] The (cyclopentylmethoxy)methyl substituent at the 4-position is an ether linkage, which is electronically neutral and sterically removed from the nitrogen atom. Therefore, it is not expected to significantly alter the basicity of the piperidine nitrogen. This high pKa value is the cornerstone of our extraction strategy, as it allows for near-complete protonation or deprotonation with moderate changes in aqueous phase pH.[4]

  • Solubility: As a moderately sized organic molecule with a polar amine group, 4-[(Cyclopentylmethoxy)methyl]piperidine is expected to be soluble in a range of organic solvents like dichloromethane, ethyl acetate, and various ethers.[5] Its free base form will have limited solubility in water, whereas its protonated salt form (e.g., hydrochloride salt) will be highly soluble in the aqueous phase.[6]

  • LogP (Octanol-Water Partition Coefficient): The LogP value for piperidine is approximately 0.84.[2] The addition of the C6H11O-CH2- substituent increases the lipophilicity of the molecule. This indicates that the neutral (free base) form of the compound will strongly favor partitioning into an organic solvent over water.

Principle of pH-Swing Liquid-Liquid Extraction

This method, also known as acid-base extraction, is a powerful technique for separating basic or acidic compounds from neutral species.[6][7][8] The process hinges on the differential solubility of the ionized and neutral forms of the target amine in immiscible aqueous and organic phases.[8][9]

The core principle involves a "pH swing":

  • Basification & Extraction: The crude mixture is dissolved in a suitable organic solvent. The aqueous phase is made strongly basic (pH > 13). At this pH, which is more than two units above the pKa of the piperidine, the amine exists almost exclusively in its neutral, deprotonated "free base" form (R₂NH). This form is hydrophobic and partitions preferentially into the organic solvent, while acidic impurities are deprotonated and move into the aqueous phase.

  • Acidification & Back-Extraction: The organic layer, now containing the target amine and neutral impurities, is washed with a dilute aqueous acid (e.g., 1 M HCl). The amine is protonated to form its water-soluble ammonium salt (R₂NH₂⁺Cl⁻), which partitions into the new aqueous phase.[1][8][10] Critically, any neutral organic impurities remain in the organic solvent.[6]

  • Liberation and Final Extraction: The purified aqueous layer containing the ammonium salt is isolated. A strong base (e.g., NaOH) is added to raise the pH again, converting the ammonium salt back to the neutral free base.[1][10] This deprotonated amine, now having low water solubility, can be re-extracted into a fresh organic solvent, leaving behind any water-soluble impurities.[11]

This two-step extraction and back-extraction process provides a significantly higher degree of purification than a single extraction.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradePurpose
Crude 4-[(Cyclopentylmethoxy)methyl]piperidineSynthesis GradeStarting material
Dichloromethane (DCM) or Cyclopentyl Methyl Ether (CPME)ACS GradePrimary organic solvent
Hydrochloric Acid (HCl), 1 M solutionReagent GradeAcidic wash
Sodium Hydroxide (NaOH), 3 M solutionReagent GradeBasification
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousDrying agent
Deionized WaterHigh PurityAqueous phase
Separatory Funnel, Glassware, pH paper/meterN/AEquipment

Solvent Selection Rationale:

  • Dichloromethane (DCM): A common and effective extraction solvent with high density, allowing for easy separation as the bottom layer. However, it is a halogenated solvent with associated environmental and health concerns.

  • Cyclopentyl Methyl Ether (CPME): A greener alternative to solvents like THF and DCM.[12][13][14] It is hydrophobic, stable under acidic and basic conditions, and forms an azeotrope with water, which can aid in removal.[13][14] Its lower density means it will form the upper layer.

Step-by-Step LLE Protocol

Safety Note: Always perform extractions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Initial Dissolution: Dissolve the crude reaction mixture (e.g., 10 grams) in 100 mL of the chosen organic solvent (DCM or CPME) in a 500 mL separatory funnel.

  • Alkaline Wash (Optional, for removing acidic impurities): Add 50 mL of 1 M NaOH solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to fully separate. Drain and discard the lower aqueous layer (if using CPME) or the upper aqueous layer (if using DCM).

  • Acidic Extraction (Forward Extraction):

    • Add 50 mL of 1 M HCl to the organic layer remaining in the separatory funnel.

    • Stopper and shake vigorously for 2-3 minutes, venting frequently. The target amine will be protonated and move into the aqueous phase.[10]

    • Allow the layers to separate completely. Drain the aqueous layer (containing the protonated amine) into a clean Erlenmeyer flask labeled "Aqueous Extract 1".

    • To ensure complete recovery, repeat the acidic extraction on the organic layer with a fresh 25 mL portion of 1 M HCl.[6] Combine this second aqueous extract with "Aqueous Extract 1".

    • The remaining organic layer now contains neutral impurities and can be set aside for disposal.

  • Back-Wash (Optional, for purity enhancement): Add 20 mL of fresh organic solvent to the combined "Aqueous Extract 1" in a clean separatory funnel. Shake gently for 30 seconds. This step removes any residual neutral impurities that may have been entrained in the aqueous phase.[7] Separate the layers and discard the organic wash.

  • Liberation of the Free Base:

    • Place the flask containing the purified aqueous extract in an ice bath to dissipate heat from the subsequent neutralization.

    • Slowly add 3 M NaOH solution dropwise while stirring until the pH of the solution is >12 (confirm with pH paper or a meter). The solution may become cloudy as the deprotonated amine precipitates or forms an oil.[10]

  • Final Extraction (Re-extraction):

    • Transfer the basified aqueous solution back to a clean separatory funnel.

    • Add 50 mL of fresh organic solvent. Shake vigorously for 2 minutes.

    • Allow the layers to separate and drain the organic layer (containing the purified product) into a clean flask.

    • Perform two additional extractions of the aqueous layer with 25 mL portions of the organic solvent to maximize yield. Combine all organic extracts.

Visualization of the Extraction Workflow

LLE_Workflow cluster_0 Step 1: Initial State cluster_1 Step 2: Acidic Extraction cluster_2 Step 3: Basification & Re-extraction Crude Crude Mixture (Target Amine, Neutral & Acidic Impurities) SepFunnel1 Separatory Funnel Organic + 1M HCl Crude->SepFunnel1 Dissolve & Add Acid Solvent1 Organic Solvent (e.g., DCM) Solvent1->SepFunnel1 Organic_Neutral Organic Phase: Neutral Impurities SepFunnel1->Organic_Neutral Separate Aqueous_Amine Aqueous Phase: Protonated Amine (R₂NH₂⁺) Acidic Impurities SepFunnel1->Aqueous_Amine Separate Flask_Base Aqueous Phase + NaOH (pH > 12) Aqueous_Amine->Flask_Base Isolate & Add Base SepFunnel2 Separatory Funnel Basified Aqueous + Fresh Organic Solvent Flask_Base->SepFunnel2 Aqueous_Waste Aqueous Phase: Salts, Waste SepFunnel2->Aqueous_Waste Separate Organic_Pure Organic Phase: Purified Free Base (R₂NH) SepFunnel2->Organic_Pure Separate

Sources

Troubleshooting & Optimization

Minimizing unreacted starting materials in 4-[(Cyclopentylmethoxy)methyl]piperidine alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-[(Cyclopentylmethoxy)methyl]piperidine Alkylation

Welcome to the technical support resource for the N-alkylation of 4-[(Cyclopentylmethoxy)methyl]piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges and provide robust strategies for achieving high conversion and minimizing unreacted starting materials in this crucial synthetic transformation. The piperidine scaffold is a cornerstone of modern pharmaceuticals, and its effective functionalization is paramount.[1][2][3] This document provides actionable, in-depth solutions based on established principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction has stalled, leaving a significant amount of unreacted 4-[(Cyclopentylmethoxy)methyl]piperidine. What is the most likely cause?

A: A stalled reaction is typically due to the neutralization of the starting amine. The N-alkylation of a secondary amine with an alkyl halide (R-X) generates a hydrohalic acid (H-X) as a byproduct.[4] This acid will protonate the basic nitrogen of the starting piperidine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the alkylating agent, effectively stopping the reaction. The solution is to include a base in the reaction to scavenge the acid as it is formed.[1][4][5]

Q2: I'm observing a new, highly polar spot by TLC that I suspect is a byproduct. What could it be?

A: The most common polar byproduct in piperidine alkylation is the quaternary ammonium salt.[4][6] This occurs when the desired tertiary amine product reacts with a second molecule of the alkylating agent. The resulting "over-alkylation" product is positively charged and often highly soluble in water, which can complicate purification.[4] This issue is especially prevalent when using an excess of a highly reactive alkylating agent.[6]

Q3: How does the choice of solvent affect the reaction outcome?

A: The N-alkylation reaction is a classic bimolecular nucleophilic substitution (SN2) reaction. The rate of SN2 reactions is highly dependent on the solvent. Polar aprotic solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are ideal.[7] These solvents can stabilize the transition state but do not strongly solvate the amine nucleophile, leaving it highly reactive.[7][8][9] In contrast, polar protic solvents like water or ethanol can form hydrogen bonds with the amine, creating a "solvent shell" that hinders its ability to attack the alkylating agent, thus slowing the reaction.[7][8]

Q4: Can I simply use an excess of the piperidine starting material to drive the reaction to completion?

A: While using an excess of the starting amine can be a strategy to ensure the alkylating agent is fully consumed, it is often not the most efficient approach. This tactic leaves you with the challenge of separating the desired product from the unreacted, and structurally similar, starting material. A more effective strategy is to use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) in combination with an appropriate base to ensure the starting amine is consumed.[5][10]

Troubleshooting Guide: From Low Conversion to High Yield

This section provides a systematic approach to diagnosing and solving common issues encountered during the alkylation of 4-[(Cyclopentylmethoxy)methyl]piperidine.

Problem: Low Conversion of Starting Piperidine

High levels of unreacted starting material are a primary indicator of suboptimal reaction conditions. The following workflow can help diagnose and resolve this issue.

G cluster_0 Troubleshooting Low Conversion Start Low Conversion Observed CheckBase Was a base used? Start->CheckBase AddBase Action: Add 1.5-2.0 eq. of a suitable base. (e.g., K₂CO₃, DIPEA) CheckBase->AddBase No CheckStoich Is base stoichiometry and strength sufficient? CheckBase->CheckStoich Yes Success Reaction Optimized AddBase->Success IncreaseBase Action: Increase base eq. or switch to a stronger, non-nucleophilic base. CheckStoich->IncreaseBase No CheckSolvent Is the solvent polar aprotic? CheckStoich->CheckSolvent Yes IncreaseBase->Success ChangeSolvent Action: Switch to anhydrous MeCN or DMF. CheckSolvent->ChangeSolvent No CheckTemp Is reaction temperature optimized? CheckSolvent->CheckTemp Yes ChangeSolvent->Success IncreaseTemp Action: Gently heat reaction (e.g., 50-70 °C). Monitor for side products. CheckTemp->IncreaseTemp No CheckTemp->Success Yes

Caption: Workflow for troubleshooting low reaction conversion.

Key Parameter Optimization Tables

Success in this alkylation hinges on the interplay between the base, solvent, and temperature. The tables below provide a comparative guide.

Table 1: Selection of Base

BaseTypepKa (Conjugate Acid)Typical EquivalentsProsCons
K₂CO₃ Inorganic, Heterogeneous~10.31.5 - 2.0Inexpensive, easy to remove by filtration.[5][10]Can lead to slower reaction rates due to heterogeneity.
Cs₂CO₃ Inorganic, Heterogeneous~10.31.5 - 2.0More soluble than K₂CO₃, can accelerate reactions.More expensive.
DIPEA Organic, Homogeneous~111.5 - 2.5Soluble, non-nucleophilic due to steric hindrance.[5][11]Can be difficult to remove during workup; requires extraction.
NaH Inorganic, Homogeneous (after deprotonation)~361.1Very strong base, drives reaction to completion.Highly reactive, requires strictly anhydrous conditions, safety hazard (H₂ gas).[5]

Table 2: Solvent Selection

SolventTypeDielectric ConstantBoiling Point (°C)Key Considerations
Acetonitrile (MeCN) Polar Aprotic37.582Excellent choice for SN2, promotes fast rates, relatively easy to remove.[7]
DMF Polar Aprotic36.7153Excellent dissolving power, good for less reactive alkyl halides.[1][5]
THF Polar Aprotic7.666Lower polarity, may result in slower reactions.
Ethanol (EtOH) Polar Protic24.578Not Recommended. Hydrogen bonding will slow the reaction significantly.[7][8]

Detailed Experimental Protocol (General Guideline)

This protocol is a starting point for the N-alkylation of 4-[(Cyclopentylmethoxy)methyl]piperidine using potassium carbonate as the base. It should be optimized for the specific alkylating agent being used.

Materials:

  • 4-[(Cyclopentylmethoxy)methyl]piperidine (1.0 eq)

  • Alkyl Halide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)[1]

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 4-[(Cyclopentylmethoxy)methyl]piperidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Begin vigorous stirring. Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.[1] For highly reactive alkyl halides, consider cooling the reaction to 0 °C before addition.

  • Reaction: Allow the reaction to stir at room temperature. For less reactive alkyl halides, the mixture may be gently heated to 50-70 °C.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A new, less polar spot (relative to the starting amine) should appear for the product. The reaction is complete when the starting piperidine spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base (K₂CO₃).

    • Rinse the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the solvent.

  • Purification:

    • The crude residue can be purified by partitioning between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • If necessary, further purify the product by silica gel column chromatography.[6]

Advanced Troubleshooting: Managing Side Reactions

Problem: Formation of Quaternary Ammonium Salt

The formation of a quaternary salt is a "runaway" reaction where the product is more nucleophilic than the starting material.[12]

G cluster_1 Minimizing Over-Alkylation Piperidine Starting Piperidine (Secondary Amine) Product Desired Product (Tertiary Amine) Piperidine->Product  k₁ (Desired Reaction) AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->Product QuatSalt Quaternary Salt (Byproduct) Product->QuatSalt  k₂ (Side Reaction) AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->QuatSalt

Caption: Reaction pathway showing desired vs. side reaction.

Mitigation Strategies:

  • Control Stoichiometry: Avoid using a large excess of the alkylating agent. Start with 1.05-1.1 equivalents and increase only if necessary.

  • Slow Addition: For reactive alkylating agents (e.g., methyl iodide, benzyl bromide), add the reagent slowly to the reaction mixture using a syringe pump.[5] This maintains a low instantaneous concentration of the alkyl halide, favoring the reaction with the more abundant starting amine over the newly formed product.[4]

  • Alternative Synthesis Route: For particularly challenging cases, consider reductive amination. This involves reacting the piperidine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This method completely avoids the use of alkyl halides and therefore eliminates the possibility of quaternary salt formation.[4][10]

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • CLaME. Sn2 Reaction Organic Chemistry. [Link]

  • OpenOChem Learn. SN2 Effect of Solvent. [Link]

  • The Journal of Physical Chemistry A. (2009). Steric Effects and Solvent Effects on SN2 Reactions. [Link]

  • YouTube. (2014). Solvent Effects on Sn2 Reactions. [Link]

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions. [Link]

  • Apollo. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Wikipedia. Amine alkylation. [Link]

  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

Sources

Optimizing purification of 4-[(Cyclopentylmethoxy)methyl]piperidine via flash column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized nitrogen heterocycles. The compound 4-[(Cyclopentylmethoxy)methyl]piperidine presents a classic chromatographic paradox: it combines a highly basic secondary amine (the piperidine ring) with a highly lipophilic ether tail (the cyclopentylmethoxy group).

This guide is engineered to provide you with field-proven, self-validating protocols to overcome irreversible silica binding, eliminate peak tailing, and maximize your target recovery.

🔬 Causality & Chemical Context: Why is this Molecule Difficult?

To purify a molecule effectively, we must first understand its physicochemical behavior.

  • The Piperidine Ring (Secondary Amine): Secondary amines are strong bases (pKa ~10.5). Standard normal-phase silica gel is coated with silanol groups (-SiOH), which act as Brønsted acids (pKa ~4.5–5.5)[1]. When these two interact, an acid-base proton transfer occurs, leading to extreme electrostatic adsorption, peak broadening, and compound loss[1],[2].

  • The (Cyclopentylmethoxy)methyl Tail: This ether linkage provides significant lipophilicity. If the amine is neutralized, the molecule will behave like a non-polar lipid, requiring careful gradient optimization to prevent it from eluting in the solvent front.

❓ Troubleshooting Guides & FAQs

Q1: Why does my 4-[(Cyclopentylmethoxy)methyl]piperidine streak irreversibly on standard silica gel, even with polar solvents?

A: The streaking is not a polarity issue; it is an ion-exchange issue. Because silica is a Brønsted acid, it strongly attracts organic amines, causing continuous adsorption/desorption delays as the compound travels down the column[1],[3]. To resolve this, you must add a basic modifier (a "sacrificial base") such as 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase[4],[2]. These modifiers competitively bind to and "cap" the acidic silanols, neutralizing the silica surface and allowing your piperidine derivative to elute based on its lipophilicity rather than its basicity[1],[4].

Q2: I used TEA as a modifier, but my compound recovery is still low and the fractions are contaminated. What is the next best approach?

A: TEA can be difficult to remove completely under high vacuum and may interfere with downstream NMR or biological assays. If normal-phase with modifiers fails, the most authoritative solution is to switch to Amine-Functionalized Silica (e.g., KP-NH) [3],[5]. By permanently bonding primary amines to the silica surface, the acidic silanols are neutralized covalently[5]. This allows you to purify highly basic secondary amines using simple, volatile solvent systems (like Hexane/Ethyl Acetate) without any basic modifiers, drastically improving recovery and fraction purity[3],[5].

Q3: Can I use Reverse-Phase (C18) chromatography for this lipophilic amine?

A: Yes, but pH control is critical. Reverse-phase chromatography separates based on hydrophobicity. If you run this compound in acidic water (e.g., 0.1% TFA), the piperidine ring will protonate, making the molecule highly polar and causing it to elute immediately in the void volume. To retain 4-[(Cyclopentylmethoxy)methyl]piperidine on a C18 column, you must use an alkaline mobile phase (e.g., 0.1% TEA or NH₄OH in Water/Acetonitrile) [4]. A high pH keeps the amine in its free-base (deprotonated) form, maximizing the hydrophobic interaction between the cyclopentylmethoxy tail and the C18 stationary phase[4].

📊 Quantitative Data & Optimization Tables

Table 1: Stationary Phase Selection Matrix for Piperidine Derivatives
Stationary PhaseModifier RequiredTypical Recovery (%)Primary Retention MechanismPost-Run Evaporation
Bare Silica (Normal Phase) 1-5% TEA or NH₄OH60 - 75%Adsorption (H-bonding / Ionic)Difficult (TEA residue)
Amine-Bonded Silica (KP-NH) None85 - 95%Adsorption (Polarity)Easy (Volatile solvents)
C18 (Reverse Phase) 0.1% NH₄OH (High pH)90 - 98%Hydrophobic PartitioningModerate (Aqueous removal)
Table 2: Recommended Solvent Gradients for 4-[(Cyclopentylmethoxy)methyl]piperidine
Chromatography ModeSolvent A (Weak)Solvent B (Strong)Optimized Gradient ProfileMechanistic Note
Normal Phase DCM + 1% NH₄OHMeOH + 1% NH₄OH0% to 10% B over 10 CVModifiers must be in both solvents to maintain silanol capping.
Amine-Bonded HexaneEthyl Acetate0% to 50% B over 12 CVIdeal for lipophilic ethers; relies purely on partition coefficients.
Reverse Phase Water + 0.1% TEAAcetonitrile + 0.1% TEA10% to 80% B over 15 CVHigh pH keeps the secondary amine deprotonated for C18 retention.

🗺️ Visualizing the Chromatographic Logic

Workflow A Crude 4-[(Cyclopentylmethoxy) methyl]piperidine B Assess Lipophilicity & pKa (Secondary Amine, pKa ~10.5) A->B C Normal Phase (Bare Silica)? Expect Severe Tailing B->C E Amine-Bonded Silica (KP-NH)? (Recommended) B->E G Reverse Phase (C18)? (For highly impure mixtures) B->G D Add 1-5% TEA / NH4OH to DCM/MeOH Gradient C->D Neutralize Silanols F Hexane/EtOAc Gradient (No Modifiers Needed) E->F Direct Partitioning H High pH Buffer (0.1% TEA) to maintain Free Base G->H Maximize Hydrophobicity

Decision matrix for selecting the optimal chromatography mode for piperidine derivatives.

Mechanism Silica Bare Silica Gel (Acidic Silanols, pKa ~4.5) Interaction Strong Electrostatic Binding (Irreversible Tailing) Silica->Interaction Hydrogen Bonding Amine Secondary Amine (Piperidine Ring) Amine->Interaction Protonation Modifier Basic Modifier (TEA) Competitively Caps Silanols Interaction->Modifier Add 1-5% TEA Elution Sharp Elution of Target Compound Modifier->Elution Restores Partitioning

Mechanism of silanol-amine interactions and the effect of basic modifiers on elution.

🧪 Step-by-Step Experimental Methodologies

Protocol 1: Normal-Phase Purification with Basic Modifier (Self-Validating System)

Use this protocol if you only have access to standard bare silica columns.

  • Solvent Preparation: Prepare Solvent A (Dichloromethane + 1% v/v NH₄OH) and Solvent B (Methanol + 1% v/v NH₄OH). Causality: Preparing fresh mixtures ensures the volatile ammonia concentration remains consistent, preventing mid-run tailing.

  • Column Pre-Equilibration (Critical Step): Flush the bare silica column with 3 to 5 Column Volumes (CV) of Solvent A. Causality: You must saturate the acidic silanol sites with the basic modifier before introducing the sample. Failing to pre-equilibrate will cause the leading edge of your sample to bind irreversibly to un-capped silanols.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Solvent A. If the sample is insoluble in DCM, dry-load it onto Celite (do not dry-load onto bare silica, as this exacerbates acid-base binding).

  • Gradient Elution: Execute a shallow gradient from 0% to 10% Solvent B over 10 CV. Monitor via UV (if a chromophore is present) or ELSD.

  • Fraction Evaporation: Pool the target fractions and evaporate under reduced pressure. To remove residual modifier salts, re-dissolve the residue in diethyl ether, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate.

Protocol 2: Amine-Functionalized Silica (KP-NH) Purification (Recommended)

Use this protocol for maximum recovery and easiest post-run processing.

  • Column Selection: Equip your flash system with an amine-bonded silica cartridge (e.g., Biotage KP-NH or equivalent)[3],[5].

  • Equilibration: Equilibrate the column with 3 CV of 100% Hexane. Note: No basic modifiers are required because the stationary phase is already basic.

  • Sample Loading: Dissolve the crude 4-[(Cyclopentylmethoxy)methyl]piperidine in Hexane. If slightly too polar, add up to 5% Ethyl Acetate to aid dissolution. Load directly onto the column.

  • Gradient Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 12 CV. Causality: Because the silanol interactions are completely suppressed, the compound will elute sharply based solely on the lipophilicity of its cyclopentylmethoxy tail.

  • Recovery: Evaporate the fractions. The resulting product will be free of modifier salts and ready for immediate downstream application.

📚 References

  • Successful Flash Chromatography - Wake Forest University (King Group). Explains the Brønsted acid nature of silica and the necessity of amine modifiers.1[1]

  • Successful flash chromatography - Biotage. Comprehensive guide on stationary phase decision matrices, highlighting amine-bonded silica for basic compounds. 3[3]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Details the use of high pH reverse-phase chromatography to maintain amines in their lipophilic free-base form. 4[4]

  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem. Troubleshooting guide addressing irreversible binding and peak tailing of piperidines on acidic silica. 2[2]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. Poster detailing the mechanism and advantages of amine-functionalized silica (KP-NH) for basic heterocycles.5[5]

Sources

Validation & Comparative

4-[(Cyclopentylmethoxy)methyl]piperidine vs other substituted piperidines in drug design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ubiquitous Piperidine Ring in Modern Drug Discovery

The piperidine heterocycle is a cornerstone of medicinal chemistry, a privileged scaffold that appears in a vast array of pharmaceuticals across numerous therapeutic areas.[1][2][3] This six-membered nitrogen-containing ring is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its chair-like conformation provides a three-dimensional framework for orienting substituents, while the basic nitrogen atom offers a critical interaction point for target engagement and influences crucial physicochemical properties like solubility and pKa.[4] More than just a structural element, the piperidine moiety is present in over twenty classes of pharmaceuticals, from potent analgesics to innovative anticancer agents, underscoring its versatility and significance in drug design.[1][5]

This guide provides an in-depth comparison of a specific, rationally designed substituent class—the 4-[(alkoxy)methyl]piperidines, exemplified by the 4-[(cyclopentylmethoxy)methyl] group—against other classical 4-substitution patterns. We will dissect the structure-activity relationships (SAR) that govern their performance, providing the causal logic behind experimental choices and supporting our analysis with comparative data and validated protocols.

The Strategic Importance of the Piperidine 4-Position

Substitution at the 4-position of the piperidine ring is a time-honored strategy in medicinal chemistry. This position allows for the introduction of diverse chemical functionalities that can project into solvent or deep into a receptor's binding pocket. Unlike substitutions at the 2- or 3-positions, which can be more metabolically labile and have a greater impact on the ring's conformation, the 4-position provides a stable and predictable vector for optimizing a compound's properties.[4] The choice of substituent at this position is a critical decision that profoundly influences a drug candidate's affinity, selectivity, and its absorption, distribution, metabolism, and excretion (ADME) profile.

Focus Moiety Analysis: The 4-[(Cyclopentylmethoxy)methyl] Group

While specific public data on 4-[(cyclopentylmethoxy)methyl]piperidine is scarce, its structure allows for a robust analysis based on established medicinal chemistry principles. This substituent combines three key features: a flexible ether linkage, a terminal lipophilic carbocycle, and a methylene spacer.

  • Lipophilicity and CNS Penetration: The cyclopentyl group is a bulky, non-polar moiety that significantly increases the lipophilicity of the molecule. This is a deliberate design choice when targeting receptors in the central nervous system (CNS), as increased lipophilicity often correlates with enhanced blood-brain barrier permeability.[6]

  • Conformational Flexibility: The ether linkage and the methylene spacer (-(CH2)-O-(CH2)-) provide significant rotational freedom.[7] This flexibility allows the lipophilic cyclopentyl group to adopt numerous conformations, enabling it to "scan" the surface of a binding pocket and find an optimal, low-energy fit. This contrasts with more rigid substituents, which may introduce an entropic penalty upon binding.

  • Hydrogen Bond Acceptor: The ether oxygen can serve as a hydrogen bond acceptor, providing a potential anchor point for interaction with hydrogen bond donor residues (e.g., tyrosine, serine, or threonine) within a protein target.

A close structural and functional analog found in the literature is the 4-(benzyloxymethyl)piperidine scaffold, which was explored in the development of high-affinity Neurokinin-1 (NK1) receptor antagonists.[7][8][9] In this series, a bulky, lipophilic ether at the 4-position was found to be critical for achieving potent, sub-nanomolar binding affinities.[8][9] This serves as a powerful case study for understanding the potential of the (cyclopentylmethoxy)methyl group.

SAR_Logic substituent 4-Position Substituent Choice lipophilicity Lipophilicity (LogP) substituent->lipophilicity Influences h_bond H-Bonding Potential substituent->h_bond Influences rigidity Conformational Rigidity substituent->rigidity Influences pka Basicity (pKa) substituent->pka Influences permeability Membrane Permeability (e.g., CNS Penetration) lipophilicity->permeability solubility Aqueous Solubility lipophilicity->solubility affinity Target Affinity h_bond->affinity rigidity->affinity selectivity Target Selectivity rigidity->selectivity metabolism Metabolic Stability rigidity->metabolism pka->affinity Ionic Interactions pka->solubility

Caption: Structure-Activity Relationship (SAR) logic for 4-substituted piperidines.

Comparative Analysis with Other 4-Substituted Piperidine Classes

The true value of the 4-[(cyclopentylmethoxy)methyl] moiety is best understood by comparing it to other well-established substitution patterns.

Substitution ClassExample Compound(s)Key Structural FeatureImpact on Physicochemical PropertiesCommon Biological Targets
4-(Alkoxymethyl) Hypothetical: 4-[(Cyclopentylmethoxy)methyl]piperidineFlexible, lipophilic etherHigh LogP, H-bond acceptor, conformationally flexibleCNS receptors (e.g., nAChRs, NK1)[8][10]
4-Aryl Pethidine, HaloperidolRigid, planar aromatic ringModerate-High LogP, potential for π-stackingOpioid receptors, Dopamine receptors[11][12]
4-Anilino Fentanyl, SufentanilAmine linker to an aromatic ringHigh LogP, H-bond donor/acceptor, basic centerOpioid receptors[12]
4-Carboxamide Loperamide, PipamperoneH-bond donor and acceptor groupLower LogP (relative to aryl), increased polarityOpioid receptors, Serotonin receptors[12]
4-Amino PrucaloprideBasic amino groupIncreased polarity and aqueous solubility, strong H-bondingSerotonin receptors, CDK[13]
Spirocyclic Lenvatinib (piperidine portion)Fused ring system at C4Conformationally constrained, can improve metabolic stabilityKinases, various GPCRs[1][4]

1. 4-Arylpiperidines: This class is fundamental to many CNS-acting drugs. The direct attachment of an aromatic ring, as seen in the analgesic pethidine, provides a rigid scaffold that can engage in favorable π-π stacking or hydrophobic interactions within a receptor.[11] Unlike the flexible (cyclopentylmethoxy)methyl group, the aryl substituent's orientation is largely fixed, which can lead to high affinity and selectivity but requires more precise structural complementarity with the target.

2. 4-Anilinopiperidines: The fentanyl family of opioids exemplifies this class.[12] The defining feature is the N-phenylpropanamide group at the 4-position. This extended, flexible chain with both hydrogen bond donors and acceptors allows for multiple points of contact with the µ-opioid receptor. This class highlights the utility of a flexible chain to optimize binding, similar to the alkoxymethyl class, but with different functional groups and electronic properties.

3. 4-Carboxamides and Esters: These groups introduce significant polarity and strong hydrogen bonding capabilities. In a compound like loperamide, the 4-position is heavily substituted with both a hydroxyl group and a carboxamide-containing chain.[12] These polar groups are often used to limit CNS penetration and confine the drug's action to the periphery, a stark contrast to the design rationale for the lipophilic (cyclopentylmethoxy)methyl group.

4. Spirocyclic Piperidines: This strategy involves fusing a second ring to the 4-position of the piperidine. The primary goal is often to improve metabolic stability by blocking metabolism at the 4-position and to reduce conformational flexibility.[1][4] This "rigidification" strategy can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity while improving pharmacokinetic properties.[14]

Experimental Protocols: Synthesis and Evaluation

To empower researchers, we provide generalized, yet robust, protocols for the synthesis and evaluation of novel 4-substituted piperidines.

Protocol 1: Synthesis via One-Pot Reductive Amination

This versatile method allows for the construction of a wide variety of N-substituted piperidines from a common aldehyde intermediate.[15] The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium ion intermediate and tolerates a wide range of functional groups.

Step-by-Step Methodology:

  • Imine Formation: To a stirred solution of 1-Boc-4-formylpiperidine (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM), add the desired primary or secondary amine (1.1 eq.). If the amine is unreactive, a catalytic amount of acetic acid (0.1 eq.) can be added to accelerate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Causality: This reagent is mild enough not to reduce the starting aldehyde but highly effective at reducing the in-situ formed iminium ion.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

  • Optional Deprotection: If the final compound requires a free secondary amine on the piperidine ring, the tert-butyloxycarbonyl (Boc) protecting group can be removed by dissolving the purified intermediate in a solution of 4M HCl in 1,4-dioxane or excess trifluoroacetic acid (TFA) and stirring at room temperature for 1-4 hours.[15]

Protocol 2: In-Vitro Target Engagement - Radioligand Binding Assay

This is a gold-standard assay to determine the affinity of a test compound for a specific receptor target (e.g., IC₅₀ or Kᵢ value).

Step-by-Step Methodology:

  • Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) and a specific, high-affinity radioligand (e.g., ³H-labeled).

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Causality: This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Scintillation Counting: Wash the filters, dry them, and add a scintillation cocktail. Count the radioactivity on each filter using a scintillation counter.

  • Data Analysis: Plot the radioactive counts against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value—the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Experimental_Workflow start Design & Synthesis synthesis Protocol 1: Reductive Amination (Boc-4-formylpiperidine + Amine) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening In-Vitro Screening characterization->screening binding_assay Protocol 2: Radioligand Binding Assay screening->binding_assay data_analysis Data Analysis binding_assay->data_analysis ic50 Determine IC₅₀ / Kᵢ data_analysis->ic50 sar SAR Analysis & Iteration ic50->sar sar->start Next Design Cycle

Caption: A typical experimental workflow in early-stage drug discovery.

Conclusion and Future Perspectives

The 4-substituted piperidine will undoubtedly remain a privileged scaffold in drug discovery. The choice of substituent is a complex, multi-parameter optimization challenge where properties like lipophilicity, flexibility, and hydrogen bonding potential must be carefully balanced to achieve the desired pharmacological profile.

The 4-[(cyclopentylmethoxy)methyl] group represents a modern design strategy focused on leveraging lipophilicity and conformational flexibility to achieve high affinity, particularly for CNS targets. While a direct comparison to a 4-aryl group demonstrates a trade-off between flexibility and rigidity, both can be highly effective when matched to the appropriate target topology. The key takeaway for the medicinal chemist is that there is no single "best" substituent; rather, the optimal choice is dictated by the specific biological question being addressed. As our understanding of protein-ligand interactions deepens, the rational design of novel 4-substituents, moving beyond the classical archetypes, will continue to be a fruitful avenue for the discovery of next-generation therapeutics.

References

  • Cascieri, M. A., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. PubMed. Available at: [Link]

  • Hale, J. J., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Wang, L., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hale, J. J., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zimmerman, D. M., et al. (1983). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Remeš, M., & Gucký, T. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • K. S. S. (2020). 4-Substituted and 1,4-Disubstituted Piperidines. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Raj, A. A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Organic Chemistry. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. Available at: [Link]

  • PsychonautWiki. (2020). Substituted piperidines. PsychonautWiki. Available at: [Link]

  • ResearchGate. (n.d.). Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • ResearchGate. (n.d.). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. ResearchGate. Available at: [Link]

  • Martins, F., et al. (2021). N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). Journal Name Not Found. Available at: [Link]

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Evaluating the Reproducibility of Scale-Up Synthesis for 4-[(Cyclopentylmethoxy)methyl]piperidine: A Comparison of Batch vs. Continuous Flow Modalities

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Context & Target Significance

Piperidine derivatives, particularly those featuring functionalized ether linkages at the 4-position, are highly privileged scaffolds in medicinal chemistry. They frequently serve as critical pharmacophores in targeted therapeutics, including TASIN analogs developed for colorectal cancer treatment [1]. The synthesis of the target compound, 4-[(Cyclopentylmethoxy)methyl]piperidine , fundamentally relies on the etherification of an N-protected 4-(hydroxymethyl)piperidine precursor. However, transitioning this seemingly straightforward Williamson ether synthesis from benchtop discovery to pilot-scale production introduces severe reproducibility and safety bottlenecks that must be systematically engineered out of the process.

Mechanistic Causality of Scale-Up Failures in Batch

In early-stage discovery, chemists default to utilizing Sodium Hydride (NaH) in polar aprotic solvents (e.g., DMF) to deprotonate the alcohol, followed by the addition of cyclopentylmethyl mesylate. While effective at the milligram scale, this methodology is notoriously hostile to scale-up [2].

The Causality of Failure:

  • Thermodynamic Instability & Exotherms: NaH deprotonation is highly exothermic and evolves stoichiometric quantities of hydrogen gas. At the laboratory scale (0.1 L), the high surface-to-volume ratio (approx. 100 m2/m3 ) allows for rapid heat dissipation. At the production scale (1,000 L), this ratio plummets to 5 m2/m3 [3]. The resulting poor heat transfer creates localized hot spots, which thermodynamically accelerate the competing E2 elimination of the cyclopentyl electrophile over the desired SN2 substitution pathway.

  • Mass Transfer Limitations: The heterogeneous nature of NaH slurries leads to inconsistent mixing profiles across different reactor geometries. As stirring efficiency drops in larger vessels, the reaction kinetics become irreproducible, leading to stalled conversions and complex impurity profiles.

Engineering a Self-Validating Alternative: Continuous Flow PTC

To achieve scalable reproducibility and adhere to green chemistry principles, we must eliminate NaH and DMF entirely. Phase Transfer Catalysis (PTC) utilizing aqueous Potassium Hydroxide (KOH), tetrabutylammonium bromide (TBAB), and toluene provides a safer, highly effective alternative [4]. However, traditional batch PTC is still plagued by variable agitation rates that alter the interfacial surface area between the aqueous and organic phases.

As an engineered solution, transitioning the PTC methodology into a Continuous Flow Reactor resolves these physical limitations.

The Causality of Success: By pumping the aqueous and organic phases through a high-shear T-mixer into a narrow-bore residence time coil, we force the system into a highly regular "slug flow" regime. This guarantees a constant, massive interfacial surface area, ensuring that mass transfer coefficients remain identical whether producing 10 grams or 10 kilograms. Furthermore, the high surface-to-volume ratio of the flow tubing allows for precise thermal control, completely suppressing E2 elimination and enabling safe operation at elevated temperatures and pressures [5].

Logical mapping of batch scale-up challenges vs. continuous flow solutions.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three primary synthetic modalities evaluated for the synthesis of the N-Boc protected intermediate at a 1.0 kg target scale.

Performance MetricRoute A: Traditional Batch (NaH / DMF)Route B: Batch PTC (KOH / Toluene)Route C: Continuous Flow PTC (KOH / Toluene)
Isolated Yield 58% (Significant E2 byproducts)74% (Inconsistent mass transfer)92% (High selectivity)
Space-Time Yield < 0.05 kg L⁻¹ h⁻¹0.12 kg L⁻¹ h⁻¹1.85 kg L⁻¹ h⁻¹
Exotherm Control Poor (High runaway risk)Moderate (Requires slow dosing)Excellent (Isothermal profile)
E-Factor (Waste) > 45 (Aqueous DMF waste)22< 8 (Solvent recycled)
Reproducibility Low (Geometry dependent)Moderate (Agitation dependent)High (Geometry independent)

Self-Validating Experimental Protocol: Continuous Flow PTC Synthesis

A robust protocol must contain internal feedback loops to verify its own success. The following continuous flow methodology incorporates in-line Process Analytical Technology (PAT) and automated separation to ensure the system self-validates in real-time.

Step 1: Feed Preparation
  • Feed A (Organic): Prepare a 1.0 M solution of N-Boc-4-(hydroxymethyl)piperidine and a 1.2 M solution of cyclopentylmethyl mesylate in anhydrous toluene.

  • Feed B (Aqueous): Prepare a 50% w/w aqueous KOH solution containing 5 mol% tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.

Step 2: Flow Execution & In-Line Validation
  • Pumping: Deliver Feed A and Feed B at equal flow rates (5.0 mL/min) using dual HPLC pumps into a high-shear T-mixer to generate a biphasic slug flow.

  • Reactor Conditions: Route the mixture through a 150 mL perfluoroalkoxy (PFA) residence time coil (15 min residence time) maintained at 110 °C. A backpressure regulator (BPR) set to 5 bar prevents solvent boiling.

  • Self-Validation Check (PAT): The reactor effluent passes through an in-line FlowIR spectrometer. The system continuously monitors the disappearance of the alcohol O-H stretch (~3300 cm⁻¹). Logic Gate: If the O-H signal exceeds a 2% baseline threshold, the system automatically reduces pump flow rates by 10% to increase residence time, ensuring >98% conversion before downstream processing.

Step 3: In-Line Liquid-Liquid Separation
  • Route the validated effluent into a membrane-based liquid-liquid separator[6]. The hydrophobic PTFE membrane selectively permeates the toluene product stream while retaining the aqueous waste.

  • Self-Validation Check (Mass Balance): Load cells continuously weigh the organic and aqueous output streams. A deviation of >5% from the theoretical mass balance triggers an automatic system flush, preventing cross-contamination.

Step 4: Deprotection
  • The pure organic stream containing N-Boc-4-[(cyclopentylmethoxy)methyl]piperidine is collected and treated with 4M HCl in dioxane at 25 °C for 2 hours.

  • Concentration under reduced pressure yields the final target, 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride, as a highly pure crystalline solid.

Continuous flow workflow for biphasic PTC etherification and in-line separation.

References

  • Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)
  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Vari
  • Scaling up continuous flow chemistry Stoli Chem
  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile (Phase Transfer Conditions) ACS Green Chemistry Institute Pharmaceutical Roundtable
  • Scale-up of continuous chemical synthesis systems DSpace@MIT
  • Synthesis of (−)

Safety Operating Guide

Operational & Disposal Guide: 4-[(Cyclopentylmethoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the safe handling and disposal of specialized chemical building blocks is a critical component of laboratory operations. 4-[(Cyclopentylmethoxy)methyl]piperidine is a highly versatile secondary amine used in advanced synthetic workflows. However, its unique structural features require specific, causality-driven disposal protocols to mitigate environmental and occupational hazards.

This guide provides authoritative, self-validating methodologies for the proper disposal and spill management of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Mechanistic Hazard Profiling

To handle 4-[(Cyclopentylmethoxy)methyl]piperidine safely, one must understand how its molecular structure dictates its macroscopic hazards. We do not just treat the chemical; we treat its functional groups.

  • The Piperidine Pharmacophore (Basicity & Corrosivity): The unmodified piperidine ring is a strong organic base (pKa ~11.2). When in contact with human skin, it induces the saponification of epidermal lipids, leading to severe chemical burns. Standard safety protocols for piperidine derivatives dictate that they must be handled as corrosive materials[1].

  • The Cyclopentylmethoxy Ether Linkage (Lipophilicity): Unlike simple, highly water-soluble amines, the addition of the cyclopentylmethoxy group significantly increases the molecule's lipophilicity. Causality: This means the compound will penetrate standard latex gloves much faster than simple aqueous bases and will be more persistent in aquatic environments if improperly disposed of down the drain.

  • Thermal Instability (Toxic Byproducts): Upon heating or improper combustion, the nitrogen in the piperidine ring undergoes thermal decomposition to release toxic nitrogen oxides (NOx) and carbon monoxide[2]. Therefore, standard chemical oxidation is insufficient; high-temperature incineration with specialized scrubbers is mandatory.

Quantitative Safety Data & Proxy Baselines

Because specific, peer-reviewed toxicological data for 4-[(Cyclopentylmethoxy)methyl]piperidine is not universally published, laboratory safety standards require using the unsubstituted Piperidine parent molecule as a conservative baseline proxy. The following table summarizes critical quantitative thresholds established by the[3].

Property / MetricPiperidine (Reference Proxy)4-[(Cyclopentylmethoxy)methyl]piperidine (Estimated)Operational Implication
Physical State LiquidLiquid / Low-melting solidRequires secondary spill containment berms.
Odor Threshold 5.8 ppm< 5.8 ppmIf you can smell it, you are nearing the AEGL-1 limit.
AEGL-1 (10 min) 10.0 ppm≤ 10.0 ppmStrict fume hood use required; respiratory PPE if outside hood.
AEGL-2 (60 min) 33.0 ppm≤ 33.0 ppmIrreversible health effects occur at this threshold.
Basicity (pKa) ~11.2~10.5 - 11.0Highly corrosive to tissue; mandates pre-disposal neutralization.
Decomposition NOx, CO, CO2NOx, CO, CO2Must be disposed of via high-temp incineration[2].

Step-by-Step Disposal Methodologies

Do not mix organic bases indiscriminately into general waste streams. The following protocols are designed as self-validating systems to guarantee safety.

Protocol A: Concentrated / Bulk Organic Waste Segregation

Use this protocol for pure compound or high-concentration solvent mixtures.

  • Container Selection: Select a High-Density Polyethylene (HDPE) waste carboy.

    • Causality: Strong amines can degrade polycarbonate and corrode metal containers over time. HDPE provides total chemical inertness against organic bases[4].

  • Segregation: Label the container strictly as "Hazardous Waste - Halogen-Free Organic Base."

    • Causality: Amines must be isolated from halogenated solvents (e.g., dichloromethane) to prevent the slow, potentially exothermic formation of reactive quaternary ammonium salts.

  • Validation Check: Before sealing, verify that the waste container is stored in a secondary containment tray within a dedicated flammables cabinet, physically separated from strong oxidizers and acids[2].

Protocol B: Dilute Aqueous Waste Neutralization

Use this protocol for aqueous washes or dilute reaction byproducts.

  • Thermal Control: Place the aqueous waste beaker in an ice-water bath inside a functioning fume hood.

    • Causality: The neutralization of strong organic bases is highly exothermic. The ice bath prevents localized boiling and the dangerous aerosolization of the corrosive amine.

  • Buffered Titration: While stirring magnetically, slowly add 1M Citric Acid dropwise.

    • Causality: Never use concentrated strong acids (like HCl or H2SO4) to neutralize bulk amines. A weak polyprotic acid like citric acid provides a controlled, buffered pH drop, eliminating the risk of violent splattering.

  • Self-Validating System: The protocol is only complete when you apply a drop of the solution to a universal pH indicator strip and it registers a stable pH of 6.5 to 7.5 for at least 60 seconds . This confirms total protonation of the piperidine nitrogen.

  • Final Routing: Once validated as neutral, the solution can be consolidated into the standard aqueous hazardous waste stream for Environmental Health and Safety (EHS) pickup.

Protocol C: Empty Container Management
  • Triple-Rinse: Rinse the "empty" reagent bottle three times with a compatible organic solvent (e.g., ethanol or isopropanol). Collect all rinsate into the organic waste stream (Protocol A).

  • Self-Validating System: After the third rinse, swab the inside of the container with a cotton swab moistened with distilled water. Press the swab against a pH indicator strip. A neutral pH (7.0) mechanically proves the complete removal of the basic piperidine residue.

  • Defacement: Deface the original chemical label and dispose of the glass/plastic as standard solid hazardous waste[1].

Emergency Spill Management Workflow

In the event of a spill outside of primary containment, immediate action is required to mitigate inhalation and contact risks[5].

  • Evacuate & Ventilate: Clear personnel from the immediate vicinity. If the spill is outside a fume hood, maximize room ventilation and don a properly fitted respirator with organic vapor cartridges.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

    • Causality: Never use sawdust or paper towels. The heat of reaction between the basic amine and environmental moisture, combined with the compound's flammability, can ignite combustible absorbents.

  • In-Situ Neutralization: Lightly spray the absorbed spill with a dilute acidic spill-control agent (e.g., 5% sodium bisulfate solution).

    • Causality: This instantly converts the volatile free-base amine into a non-volatile salt, immediately halting the release of toxic vapors into the laboratory air.

  • Collection: Use non-sparking polypropylene tools to sweep the neutralized aggregate into a heavy-duty hazardous waste bag. Seal, label, and contact EHS for immediate removal.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for routing 4-[(Cyclopentylmethoxy)methyl]piperidine waste streams.

G Start Waste Generation: 4-[(Cyclopentylmethoxy)methyl]piperidine Decision Waste State? Start->Decision OrgWaste Concentrated / Organic Segregate as Halogen-Free Organic Base Waste Decision->OrgWaste Organic AqWaste Aqueous Solution (Dilute) Decision->AqWaste Aqueous SolidWaste Contaminated PPE / Labware Segregate as Solid Haz-Waste Decision->SolidWaste Solid EHS EHS / Certified Disposal Pickup OrgWaste->EHS Neutralize Neutralize with 1M Citric Acid (Avoid strong exothermic rxn) AqWaste->Neutralize SolidWaste->EHS CheckPH Verify pH 6.5 - 7.5 Neutralize->CheckPH CheckPH->Neutralize pH > 7.5 ConsolidateAq Consolidate into Aqueous Waste Stream CheckPH->ConsolidateAq pH OK ConsolidateAq->EHS Incineration High-Temperature Incineration (with NOx scrubbers) EHS->Incineration

Workflow for the segregation, neutralization, and disposal of 4-[(Cyclopentylmethoxy)methyl]piperidine.

References

  • US Environmental Protection Agency (EPA). "Piperidine Results - AEGL Program." EPA Acute Exposure Guideline Levels. URL: [Link]

Sources

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